molecular formula C19H30N2O2 B1608165 (S)-1-Pyrrolidin-2-isobutyl-2-(N-cbz-N-methyl)amino-ethane CAS No. 959574-91-5

(S)-1-Pyrrolidin-2-isobutyl-2-(N-cbz-N-methyl)amino-ethane

Cat. No. B1608165
CAS RN: 959574-91-5
M. Wt: 318.5 g/mol
InChI Key: FMEQBXKNQUWRIY-UHUGOGIASA-N
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Description

(S)-1-Pyrrolidin-2-isobutyl-2-(N-cbz-N-methyl)amino-ethane, also known as SIB-1553A, is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications. It is a selective dopamine D2 receptor agonist and has been shown to have promising results in the treatment of various neurological disorders.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Intermediate in Antibiotic Synthesis: One of the primary applications of compounds structurally related to "(S)-1-Pyrrolidin-2-isobutyl-2-(N-cbz-N-methyl)amino-ethane" is as key intermediates in the synthesis of antibiotics. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical intermediate in preparing premafloxacin, an antibiotic targeting veterinary pathogens. This work illustrates the development of a stereoselective process for its preparation, involving asymmetric Michael addition and stereoselective alkylation steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Materials Science Applications

  • Polymerization Catalysts: Another area of application is in materials science, where related compounds have been utilized as effective electron-pair donors in polymerization processes. For instance, 1-Methyl-2-pyrrolidinone has been used as an electron-pair donor in isobutylene polymerization, leading to the preparation of living α,ω-bis(t-chloro)polyisobutylenes. This highlights the role of these compounds in facilitating polymerization reactions, offering a route to polymers with potentially valuable properties (Pratap & Heller, 1992).

Bioorganic and Medicinal Chemistry

  • Synthesis of Pyrrole-Based Amino Acids: Compounds similar to "(S)-1-Pyrrolidin-2-isobutyl-2-(N-cbz-N-methyl)amino-ethane" have also found application in the synthesis of pyrrole-based amino acids, which are valuable for creating peptidomimetic constrained scaffolds. This is crucial for the development of novel therapeutic agents, demonstrating the versatility of these compounds in synthesizing biologically active molecules (Alongi, Minetto, & Taddei, 2005).

properties

IUPAC Name

benzyl N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-16(2)18(14-21-12-8-9-13-21)20(3)19(22)23-15-17-10-6-5-7-11-17/h5-7,10-11,16,18H,4,8-9,12-15H2,1-3H3/t16?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEQBXKNQUWRIY-UHUGOGIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375208
Record name Benzyl methyl[(2S)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Pyrrolidin-2-isobutyl-2-(N-cbz-N-methyl)amino-ethane

CAS RN

959574-91-5
Record name Phenylmethyl N-methyl-N-[(1S)-2-methyl-1-(1-pyrrolidinylmethyl)butyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959574-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl methyl[(2S)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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